molecular formula C14H14N4 B3592582 5,7-dimethyl-3-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidine

5,7-dimethyl-3-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B3592582
M. Wt: 238.29 g/mol
InChI Key: XNUPAZHYBAMLRQ-UHFFFAOYSA-N
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Description

5,7-dimethyl-3-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound . It belongs to the class of triazoles, which are cyclic compounds with two carbon and three nitrogen atoms in the five-membered aromatic azole chain . Triazoles are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

A simple and green methodology has been developed for the synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines . The process involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes, achieved in good to excellent yield using iodobenzene diacetate at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has been found that the same triazolopyrimidine ligand can coordinate to a metal ion in two different ways, i.e., bridging bidentate and non-bridging monodentate .


Chemical Reactions Analysis

Triazolo[4,3-a]pyrimidines have been found to undergo a variety of chemical reactions. For instance, they can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Future Directions

The future directions for the study of 5,7-dimethyl-3-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidine could involve further exploration of its biological activities. Given the versatile biological activities of triazoles , there is potential for the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Additionally, further investigation into the synthesis and pharmacological activities of triazole derivatives could be beneficial .

Properties

IUPAC Name

5,7-dimethyl-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-9-4-6-12(7-5-9)13-16-17-14-15-10(2)8-11(3)18(13)14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUPAZHYBAMLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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